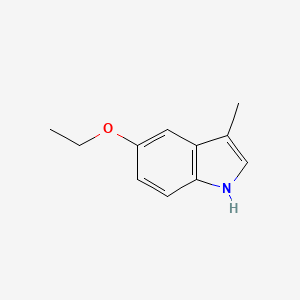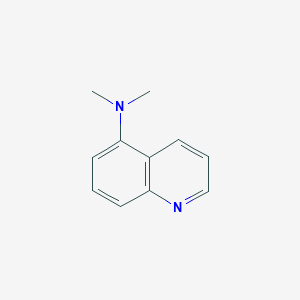
5-Ethoxy-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethoxy group at the 5-position and a methyl group at the 3-position of the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the starting materials would include a 5-ethoxy-substituted phenylhydrazine and a 3-methyl-substituted ketone or aldehyde.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are carried out at elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethoxy-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethoxy-3-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, indole derivatives are studied for their interactions with biological macromolecules, such as proteins and nucleic acids. This compound can serve as a probe to investigate these interactions and understand the underlying mechanisms .
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for their anticancer, antiviral, and antimicrobial activities, among others .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-3-methyl-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-1H-indole: Lacks the methyl group at the 3-position.
3-Methyl-1H-indole: Lacks the ethoxy group at the 5-position.
Uniqueness: 5-Ethoxy-3-methyl-1H-indole is unique due to the presence of both the ethoxy group at the 5-position and the methyl group at the 3-position. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-ethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-13-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |
InChI-Schlüssel |
ZUKLRKZWVAJILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)
